![molecular formula C6H2Cl3NO B1396664 4,6-Dichloropyridine-2-carbonyl chloride CAS No. 98138-06-8](/img/structure/B1396664.png)
4,6-Dichloropyridine-2-carbonyl chloride
Overview
Description
4,6-Dichloropyridine-2-carbonyl chloride is a chemical compound with the molecular formula C6H2Cl3NO and a molecular weight of 210.45 . It is used as an intermediate in many chemical reactions .
Synthesis Analysis
The synthesis of chloropyridines, such as 4,6-Dichloropyridine-2-carbonyl chloride, often involves the halogenation of pyridine C–H ligands . A process known as “phosphonium salt installation” has been introduced to install heterocyclic phosphines at the 4-position of pyridine as phosphonium salts and then replace them with halide nucleophiles . This strategy is effective for the late-stage halogenation of complicated pharmaceuticals, and it may be used to a wide variety of unactivated pyridines .Molecular Structure Analysis
The molecular structure of 4,6-Dichloropyridine-2-carbonyl chloride consists of a pyridine ring with two chlorine atoms and a carbonyl chloride group .Chemical Reactions Analysis
Chloropyridine, the chlorine derivative of pyridine, is used as an intermediate in many chemical reactions . The development of pharmaceuticals, agrochemicals, and metal complexes is being hampered by a lack of methods that can selectively halogenate the C–H precursors of pyridine C–H ligands .Physical And Chemical Properties Analysis
4,6-Dichloropyridine-2-carbonyl chloride is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Organopalladium Complexes
- Organopalladium(II) complexes with 2,6-dichloropyridine and other carbon-bonded heterocycles have been studied for catalytic applications. The complexes, characterized by various spectroscopic techniques, demonstrated catalytic efficiency in cross coupling reactions, highlighting the potential of 4,6-dichloropyridine derivatives in catalysis (Isobe, Nanjo, Nakamura, & Kawaguchi, 1986).
Chemoselective Reactions
- Chemoselective SNAr reactions of 4,6-dichloropyridine derivatives with amines have been explored, demonstrating selective displacement of chloride groups in the presence of weak bases and sulfone group displacement with deprotonated anilines. This research contributes to the understanding of steric-driven selectivity in organic synthesis (Baiazitov et al., 2013).
Synthesis of Novel Compounds
- Novel compounds have been synthesized using 2,3-dichloropyridine as a raw material, followed by various chemical reactions. The final products, characterized thoroughly, indicate the versatility of 4,6-dichloropyridine derivatives in the synthesis of complex organic molecules (Yang Yun-shang, 2011).
Mechanism of Action
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .
properties
IUPAC Name |
4,6-dichloropyridine-2-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3NO/c7-3-1-4(6(9)11)10-5(8)2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWRJXZYLFQGJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101275205 | |
Record name | 4,6-Dichloro-2-pyridinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101275205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloropyridine-2-carbonyl chloride | |
CAS RN |
98138-06-8 | |
Record name | 4,6-Dichloro-2-pyridinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98138-06-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dichloro-2-pyridinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101275205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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